molecular formula C12H13FN2O B8366925 1-(4-Fluorophenylcarbamoyl)-1,2,3,6-tetrahydropyridine

1-(4-Fluorophenylcarbamoyl)-1,2,3,6-tetrahydropyridine

Cat. No. B8366925
M. Wt: 220.24 g/mol
InChI Key: RBQOQDIAHULFRC-UHFFFAOYSA-N
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Patent
US06664293B2

Procedure details

To a stirred solution of 1,2,3,6-tetrahydropyridine (82 mg) in tetrahydrofuran (2 ml) was added 4-fluorophenyl-isocyanate (0.112 ml) at ambient temperature. After stirring at ambient temperature for 10 hours, the solvent was removed by evaporation under reduced pressure, and the residue was triturated with diisopropyl ether to give 1-(4-fluorophenylcarbamoyl)-1,2,3,6-tetrahydropyridine (117 mg).
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
0.112 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH:5]=[CH:4][CH2:3][CH2:2]1.[F:7][C:8]1[CH:13]=[CH:12][C:11]([N:14]=[C:15]=[O:16])=[CH:10][CH:9]=1>O1CCCC1>[F:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15]([N:1]2[CH2:2][CH:3]=[CH:4][CH2:5][CH2:6]2)=[O:16])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
82 mg
Type
reactant
Smiles
N1CCC=CC1
Name
Quantity
0.112 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)N=C=O
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diisopropyl ether

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(=O)N1CCC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 117 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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